Cas no 1517-71-1 ((1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol)

(1R)-1-(2,4,6-Trimethylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a sterically hindered aromatic substituent. Its optically active (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of enantiomerically pure compounds. The presence of ortho-methyl groups on the phenyl ring enhances steric control in catalytic reactions, improving selectivity. This compound is commonly employed in pharmaceutical and fine chemical research, where high stereochemical purity is critical. Its stability under standard conditions and compatibility with various reaction conditions further contribute to its utility in synthetic chemistry. The product is typically supplied with high enantiomeric excess (ee) to ensure reproducibility in advanced applications.
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol structure
1517-71-1 structure
Product Name:(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol
CAS No:1517-71-1
MF:C11H16O
MW:164.244143486023
MDL:MFCD09863730
CID:1998902
PubChem ID:15564321
Update Time:2025-05-22

(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2,4,6-Trimethylphenyl)ethanol
    • (R)-1-(2-mesityl)ethanol
    • (R)-1-Mesityl-aethanol
    • (R)-1-mesityl-ethanol
    • (R)-1-mesitylethanol
    • 2',4',6'-trimethyl-1-phenyl-1-ethanol
    • 2-(1-hydroxyethyl)-1,3,5-trimehylbenzene
    • (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol
    • AKOS026737590
    • 1517-71-1
    • EN300-87827
    • MDL: MFCD09863730
    • Inchi: 1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3/t10-/m1/s1
    • InChI Key: GHPVPUABXGJRAW-SNVBAGLBSA-N
    • SMILES: O[C@H](C)C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 164.120115130Da
  • Monoisotopic Mass: 164.120115130Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

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Additional information on (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol

Chemical Profile: (1R)-1-(2,4,6-Trimethylphenyl)ethan-1-ol (CAS No. 1517-71-1)

The compound (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol, identified by the CAS registry number 1517-71-1, is a chiral alcohol with a unique stereochemistry and structural features. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals. The molecule consists of a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, attached to an ethanol group via a single bond. The stereochemistry at the chiral center is specified as R configuration, which plays a crucial role in determining its physical and chemical properties.

Recent studies have highlighted the importance of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol in asymmetric synthesis. Its chiral center makes it an ideal building block for constructing complex molecules with high enantioselectivity. Researchers have explored its use as a starting material for synthesizing bioactive compounds, such as kinase inhibitors and GPCR modulators. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain cancer-related kinases.

The synthesis of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol has been optimized through various methods. Traditionally, it was synthesized via the reduction of the corresponding ketone using sodium borohydride or other reducing agents. However, modern approaches often employ enzymatic reductions or asymmetric catalysis to achieve higher yields and better stereocontrol. These advancements have significantly improved the scalability and cost-effectiveness of producing this compound on an industrial scale.

In terms of physical properties, (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol is a liquid at room temperature with a pleasant odor. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in organic reactions. The compound is also relatively stable under normal storage conditions but may degrade under strong acidic or basic conditions.

Applications of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol span across multiple industries. In the pharmaceutical sector, it serves as an intermediate for synthesizing APIs (Active Pharmaceutical Ingredients). For example, it has been used in the synthesis of antiviral agents and anti-inflammatory drugs. In the agrochemical industry, derivatives of this compound have shown promise as plant growth regulators and pesticides.

Environmental considerations are another area where this compound has been studied extensively. Research into its biodegradation pathways has revealed that it can be metabolized by certain microorganisms under aerobic conditions. This information is crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.

Looking ahead, ongoing research aims to further enhance the utility of (1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol by exploring novel synthetic routes and applications. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this field.

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